![molecular formula C17H17FN2O3S B6491659 N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-methylbenzene-1-sulfonamide CAS No. 905686-76-2](/img/structure/B6491659.png)
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-methylbenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-methylbenzene-1-sulfonamide” is a complex organic molecule that contains several functional groups, including a pyrrolidinone ring, a fluorophenyl group, and a sulfonamide group . These functional groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidinone ring, fluorophenyl group, and sulfonamide group would each contribute to the overall structure . The exact structure could be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The pyrrolidinone ring could potentially undergo reactions at the carbonyl group or the adjacent carbon atoms . The fluorophenyl group might participate in electrophilic aromatic substitution reactions, and the sulfonamide group could potentially undergo reactions at the sulfur or nitrogen atoms.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, charge distribution, and the presence of polar or nonpolar regions could affect properties like solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen
- Evidence : Molecular docking studies revealed that this compound has binding affinity to the human estrogen alpha receptor (ERα), similar to 4-OHT (a native ligand). ERα is implicated in breast cancer, making this compound a potential candidate for further exploration .
- Application : Researchers may explore this compound as a building block for designing novel drugs or therapeutic agents .
- Potential : Investigating the anti-inflammatory and antioxidant effects of this compound could yield valuable insights for drug development .
- Exploration : Researchers could assess whether this compound exhibits any anti-tuberculosis effects, potentially contributing to tuberculosis treatment .
- Investigation : Researchers might explore whether this compound shows any analgesic activity, which could be relevant for pain management .
Anti-Cancer Properties
Medicinal Chemistry
Anti-Inflammatory and Antioxidant Activities
Anti-Tuberculosis Research
Analgesic Properties
Plant Hormone Research
Wirkmechanismus
The mechanism of action of this compound would depend on its biological target. Many drugs work by binding to specific proteins in the body and modulating their activity. The pyrrolidinone, fluorophenyl, and sulfonamide groups in this compound could potentially interact with various biological targets .
Safety and Hazards
Zukünftige Richtungen
The potential applications of this compound would depend on its biological activity. If it shows promising activity in initial tests, it could be further optimized and studied in more detail. This could involve testing it in different biological models, studying its pharmacokinetics and pharmacodynamics, and eventually conducting clinical trials .
Eigenschaften
IUPAC Name |
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c1-12-5-7-16(8-6-12)24(22,23)19-14-10-17(21)20(11-14)15-4-2-3-13(18)9-15/h2-9,14,19H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYQVPDUXCBAHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-methylbenzenesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.